molecular formula C25H20ClNO2 B5438170 (2E)-1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(furan-2-yl)prop-2-en-1-one

(2E)-1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B5438170
M. Wt: 401.9 g/mol
InChI Key: NLZQOHRDWSSSBQ-ACCUITESSA-N
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Description

The compound (2E)-1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule with a unique structure It features a chlorophenyl group, a tetrahydrocyclopentaquinoline core, and a furan ring, connected by a propenone linker

Properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO2/c26-18-9-6-16(7-10-18)25-21-5-1-4-20(21)22-15-17(8-12-23(22)27-25)24(28)13-11-19-3-2-14-29-19/h1-4,6-15,20-21,25,27H,5H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZQOHRDWSSSBQ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)C=CC4=CC=CO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)/C=C/C4=CC=CO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrocyclopentaquinoline core, followed by the introduction of the chlorophenyl group and the furan ring. The final step involves the formation of the propenone linker through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the propenone linker, converting it into a saturated ketone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Saturated ketone derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The chlorophenyl group and the furan ring can participate in binding interactions with proteins or enzymes, potentially modulating their activity. The propenone linker may also play a role in the compound’s overall bioactivity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(furan-2-yl)prop-2-en-1-one lies in its combination of structural features, which allows for a wide range of chemical reactions and potential applications. Its ability to interact with various biological targets makes it a valuable compound for scientific research and industrial applications.

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